molecular formula C6H3F2NO2 B045260 1,3-Difluoro-5-nitrobenzene CAS No. 2265-94-3

1,3-Difluoro-5-nitrobenzene

Cat. No. B045260
CAS RN: 2265-94-3
M. Wt: 159.09 g/mol
InChI Key: AUQBBDWDLJSKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-nitrobenzene is a chemical compound of interest due to its unique structure and potential applications in various fields. It belongs to the class of nitroaromatic compounds, which are known for their diverse chemical reactivity and importance in synthetic chemistry.

Synthesis Analysis

The synthesis of nitroaromatic compounds like 1,3-difluoro-5-nitrobenzene often involves nitration reactions or the substitution of existing functional groups with nitro groups. A specific method for the synthesis of 1,3-difluoro-5-nitrobenzene is not detailed in the available literature but might resemble those used for related compounds, such as the diazotization of 4-amino-5-nitro-1,3-difluorobenzene, characterized by FT-IR and 1H NMR techniques (Hou, 2008).

Molecular Structure Analysis

The molecular structure and conformation of similar difluoronitrobenzene compounds have been extensively studied using techniques like gas-phase electron diffraction (GED) and quantum chemical calculations. For example, 3,5-difluoronitrobenzene exhibits a planar structure with specific bond lengths and angles determined by these methods, providing insight into the structural characteristics that might also be relevant for 1,3-difluoro-5-nitrobenzene (Dorofeeva et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 1,3-difluoro-5-nitrobenzene can be influenced by the presence of both nitro and fluoro substituents, which are electron-withdrawing groups. These groups can activate the benzene ring towards nucleophilic substitution reactions. Research on similar compounds has shown that the introduction of fluorine-containing substituents into the aromatic ring reinforces the activation of halogen substituents towards nucleophilic attack, suggesting that 1,3-difluoro-5-nitrobenzene could undergo similar reactions (Sipyagin et al., 2004).

Safety And Hazards

1,3-Difluoro-5-nitrobenzene is considered hazardous. It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQBBDWDLJSKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177193
Record name 1,3-Difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-nitrobenzene

CAS RN

2265-94-3
Record name 1,3-Difluoro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-5-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2265-94-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-difluoro-5-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIFLUORO-5-NITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZN24954J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thus WO 96/02493, starting from 2,4-difluoroaniline, discloses a synthesis proceeding via five stages. 2,4-Difluoroaniline is first reacted with acetic anhydride, the resulting acetanilide is nitrated by means of HNO3 /H2SO4, the acetyl radical is removed and 2,4-difluoro-6-nitroaniline is obtained. By reaction of the 2,4-difluoro-6-nitroaniline with sodium nitrite, the amino group can be removed and 3,5-difluoronitrobenzene is obtained, which can be converted into 3,5-difluoroaniline by reduction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Difluoro-5-nitrobenzene
Reactant of Route 4
1,3-Difluoro-5-nitrobenzene
Reactant of Route 5
1,3-Difluoro-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-5-nitrobenzene

Citations

For This Compound
13
Citations
E Hirota, K Kuchitsu, T Steimle, J Vogt… - … Containing Three or Four …, 2014 - Springer
218 3 Molecules Containing Five or More Carbon Atoms 51 CAS RN: 2265-94-3 C6H3F2NO2 1,3-Difluoro-5-nitrobenzene C2v assumed ED, Page 1 218 3 Molecules …
Number of citations: 0 link.springer.com
H Gershon, MW McNeil, R Parmegiani… - Applied …, 1971 - Am Soc Microbiol
Series of 1,3-dihalogeno-5-nitrobenzenes, 3- and 3,5-halogenoanilines, and 2,6-dihalogeno-4-nitroanilines were tested for fungitoxicity against Aspergillus niger, A. oryzae, …
Number of citations: 11 journals.asm.org
S Zhersh, O Lukin, V Matvienko, A Tolmachev - Tetrahedron, 2010 - Elsevier
The synthesis of five hitherto unknown isomeric fluoronitrobenzenesulfonyl chlorides is described. The compounds are prepared from difluoronitrobenzenes by a two-step procedure. In …
Number of citations: 6 www.sciencedirect.com
Z Luo, H Liu, RS Klein, Z Tu - Bioorganic & medicinal chemistry, 2019 - Elsevier
Twenty eight new aryloxybenzene analogues were synthesized and their in vitro binding potencies toward S1PR2 were determined using a [ 32 P]S1P competitive binding assay. Out of …
Number of citations: 11 www.sciencedirect.com
K Nozawa-Kumada, S Osawa, M Sasaki… - The Journal of …, 2017 - ACS Publications
A method for the deprotonative silylation of aromatic C–H bonds has been developed using trifluoromethyltrimethylsilane (CF 3 SiMe 3 , Ruppert–Prakash reagent) and a catalytic …
Number of citations: 18 pubs.acs.org
R Sánchez-Bento, B Roure, J Llaveria, A Ruffoni… - Chem, 2023 - cell.com
Ortho-phenylenediamines are aromatic molecules featuring two vicinal N-substituents with strong structural relevance to the development of bioactive materials. These derivatives are …
Number of citations: 2 www.cell.com
J Shirai, Y Tomata, M Kono, A Ochida, Y Fukase… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel phenylglycinamides as retinoic acid receptor-related orphan receptor-gamma t (RORγt) inverse agonists were discovered through optimization of a high-throughput …
Number of citations: 22 www.sciencedirect.com
CMG Azevedo, KR Watterson, ET Wargent… - Journal of medicinal …, 2016 - ACS Publications
The free fatty acid receptor 4 (FFA4 or GPR120) has appeared as an interesting potential target for the treatment of metabolic disorders. At present, most FFA4 ligands are carboxylic …
Number of citations: 87 pubs.acs.org
F Chen, Z Feng, CY He, HY Wang, Y Guo… - Organic letters, 2012 - ACS Publications
The first example of intermolecular regioselective α-arylation of heteroatom-substituted enones with polyfluoroarenes via twofold C–H bond functionalization using a palladium catalyst …
Number of citations: 81 pubs.acs.org
M Watson - 2019 - ruor.uottawa.ca
Oncolytic viruses (OVs) are an emerging cancer therapy that use an oncotropic virus to selectively infect and kill cancer cells, as well as stimulate long-lasting anti-tumor immune …
Number of citations: 2 ruor.uottawa.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.